![molecular formula C16H16Cl2N2O2 B2824841 [3-(2,6-Dichloro-phenyl)-5-methyl-isoxazol-4-yl]-piperidin-1-yl-methanone CAS No. 153948-82-4](/img/structure/B2824841.png)
[3-(2,6-Dichloro-phenyl)-5-methyl-isoxazol-4-yl]-piperidin-1-yl-methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,6-Dichloro-phenyl)-5-methyl-isoxazol-4-yl]-piperidin-1-yl-methanone, commonly known as DCPM, is a synthetic compound with a wide range of applications in scientific research. DCPM is a member of a class of compounds known as isoxazolines, which have been studied for their potential in drug discovery, as well as their use in biochemistry and physiology. DCPM has been studied for its ability to modulate a variety of biological processes, including enzyme inhibition, protein-protein interactions, and signal transduction. DCPM is also known to possess anti-inflammatory and anti-tumor properties.
Wissenschaftliche Forschungsanwendungen
Pharmacological Studies and Therapeutic Potentials
Orexin Receptor Antagonism for Insomnia Treatment : A study on N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868), an orexin 1 and 2 receptor antagonist, highlights its potential for treating insomnia. The study elucidates the disposition and metabolism of SB-649868 in humans, demonstrating its elimination and metabolic pathways, which could be relevant for understanding the metabolic behavior of structurally related compounds (Renzulli et al., 2011).
Antagonism of Nociceptin/Orphanin FQ Peptide Receptors : LY2940094, a compound with a detailed structure involving piperidine and dichlorophenyl groups, serves as a potent and selective antagonist of the nociceptin opioid peptide receptor (NOP), proposing therapeutic benefits for obesity, eating disorders, and depression. This research outlines the receptor occupancy and pharmacokinetics of LY2940094 in rats and humans, providing insight into its brain penetration and efficacy (Raddad et al., 2016).
Understanding Environmental Exposures : Investigations into environmental phenols and their effects on human health, including bisphenol A (BPA) and triclosan, reveal the widespread presence of these compounds and their potential links to oxidative stress and inflammation. Such studies are crucial for assessing the safety and environmental impact of various chemicals, including those structurally related to the compound (Watkins et al., 2015).
Wirkmechanismus
Target of Action
The primary targets of the compound are yet to be identified. The compound’s structure suggests it may interact with a variety of biological targets, potentially including enzymes, receptors, and ion channels .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through a variety of mechanisms, potentially including competitive inhibition, allosteric modulation, or covalent modification .
Biochemical Pathways
The compound may affect a variety of biochemical pathways. Given its potential targets, it could influence pathways related to signal transduction, cellular metabolism, or gene expression . .
Pharmacokinetics
Based on its structural features, it may exhibit properties such as moderate absorption, distribution in various tissues, metabolism by liver enzymes, and excretion through the kidneys . These properties could influence its bioavailability and overall pharmacological effects.
Result of Action
Given its potential targets and modes of action, it could have a variety of effects, potentially including modulation of enzyme activity, alteration of cellular signaling, or changes in gene expression .
Action Environment
Environmental factors could influence the compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules could affect its stability and activity . Additionally, the compound’s effects could be influenced by the physiological environment, including the presence of other drugs, the individual’s health status, and genetic factors .
Eigenschaften
IUPAC Name |
[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N2O2/c1-10-13(16(21)20-8-3-2-4-9-20)15(19-22-10)14-11(17)6-5-7-12(14)18/h5-7H,2-4,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZZIGUCEIWXPIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>50.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49725468 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

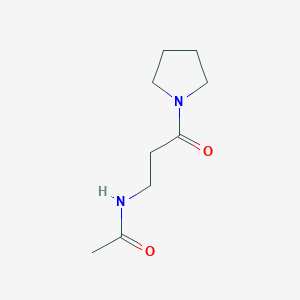
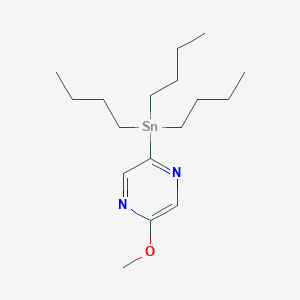

![1-{[(2,4-dimethylphenyl)carbamoyl]methyl}-N-(4-fluorophenyl)piperidine-4-carboxamide](/img/structure/B2824764.png)
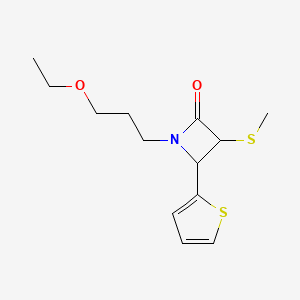
![6-ethyl-7-hydroxy-2-methyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-8-(morpholinomethyl)-4H-chromen-4-one](/img/structure/B2824766.png)

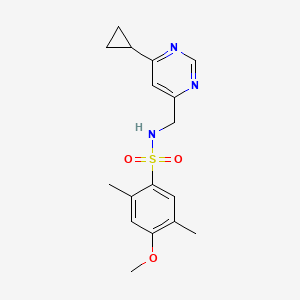
![N-[1-(2-Chlorophenyl)cyclopropyl]prop-2-enamide](/img/structure/B2824771.png)


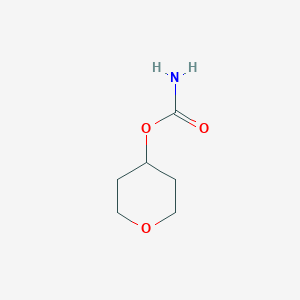
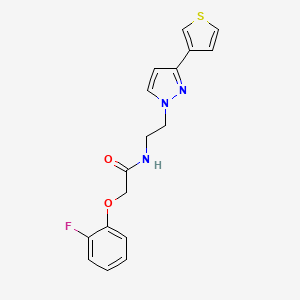
![7-(4-methoxyphenyl)-3-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2824780.png)